molecular formula C13H19N3O2 B2734924 (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone CAS No. 174482-75-8

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone

Cat. No.: B2734924
CAS No.: 174482-75-8
M. Wt: 249.314
InChI Key: JUBURURPOVFJEG-UHFFFAOYSA-N
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Description

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes both an amino group and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone typically involves the reaction of 3-amino-4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the raw materials are reacted in large-scale reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-(dimethylamino)phenyl)(piperidino)methanone
  • (3-Amino-4-(dimethylamino)phenyl)(pyrrolidino)methanone
  • (3-Amino-4-(dimethylamino)phenyl)(azepano)methanone

Uniqueness

(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone stands out due to the presence of the morpholino group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

[3-amino-4-(dimethylamino)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15(2)12-4-3-10(9-11(12)14)13(17)16-5-7-18-8-6-16/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBURURPOVFJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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